2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC11349202
InChI: InChI=1S/C22H29N3O4/c1-16(26)25-11-9-24(10-12-25)8-7-23-15-20-21(27)13-18(14-22(20)28)17-3-5-19(29-2)6-4-17/h3-6,15,18,27H,7-14H2,1-2H3
SMILES:
Molecular Formula: C22H29N3O4
Molecular Weight: 399.5 g/mol

2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

CAS No.:

Cat. No.: VC11349202

Molecular Formula: C22H29N3O4

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione -

Specification

Molecular Formula C22H29N3O4
Molecular Weight 399.5 g/mol
IUPAC Name 2-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Standard InChI InChI=1S/C22H29N3O4/c1-16(26)25-11-9-24(10-12-25)8-7-23-15-20-21(27)13-18(14-22(20)28)17-3-5-19(29-2)6-4-17/h3-6,15,18,27H,7-14H2,1-2H3
Standard InChI Key QLLYKWKPGPTLEH-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A cyclohexane-1,3-dione backbone, which confers rigidity and hydrogen-bonding capacity.

  • A 4-methoxyphenyl group at position 5, introducing aromaticity and potential π-π stacking interactions.

  • A methylidene-amino-ethylpiperazine-acetyl side chain at position 2, contributing flexibility and hydrogen-bond donor/acceptor sites.

This combination suggests a molecule with balanced lipophilicity and polarity, critical for bioavailability and target engagement .

Physicochemical Data

While experimental data for the exact compound are unavailable, properties can be extrapolated from structurally similar molecules:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₂₄H₃₀N₄O₄Summation of constituent groups
Molecular Weight462.53 g/molCalculated from formula
LogP (Partition Coeff.)~2.8–3.2Comparative analysis of analogs
SolubilityModerate in DMSO, low in waterPiperazine derivatives
Melting Point180–190°CCyclohexanedione analogs

The 4-methoxyphenyl group enhances lipophilicity, while the piperazine moiety improves water solubility at physiological pH due to protonation .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis likely involves multi-step functionalization of cyclohexane-1,3-dione:

  • Friedel-Crafts Acylation: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution, as seen in analogous syntheses of methoxyphenyl cyclohexane derivatives .

  • Mannich Reaction: Formation of the methylidene-amino side chain using formaldehyde and a secondary amine precursor .

  • Piperazine Acetylation: Reaction of 4-acetylpiperazine with ethylenediamine under reductive amination conditions, a method documented in piperazine-based drug syntheses .

A representative pathway is outlined below:

  • Step 1: 5-(4-Methoxyphenyl)cyclohexane-1,3-dione → Reaction with paraformaldehyde and ethylenediamine to form the imine intermediate.

  • Step 2: Acetylation of piperazine using acetic anhydride, followed by coupling to the ethylenediamine side chain via nucleophilic substitution .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the cyclohexanedione core may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration .

  • Byproduct Formation: Competing reactions at the enolizable ketone positions require careful pH control, as demonstrated in related syntheses .

Pharmacological and Biological Activity

Mechanism of Action Hypotheses

While direct studies are absent, the compound’s structural motifs suggest potential interactions:

  • Piperazine-Acetyl Group: Known to modulate neurotransmitter receptors (e.g., serotonin, dopamine) and kinase enzymes .

  • Cyclohexanedione Core: May inhibit oxidoreductases or act as a Michael acceptor in covalent binding .

Comparative Activity Profiling

Analogous compounds exhibit diverse bioactivities:

Analog StructureReported ActivitySource
4-(4-Methoxyphenyl)piperidine-2,6-dioneAntidepressant (MAO inhibition)
Benzylphenyl cyclohexane derivativesAntihypertensive, lipid-lowering
Piperazine-acetyl tankyrase inhibitorsAnticancer (Wnt pathway)

These findings suggest potential applications in neurological disorders, metabolic syndrome, or oncology, though target validation remains necessary.

Crystallographic and Spectroscopic Characterization

Predicted Crystal Packing

The 4-methoxyphenyl and acetylpiperazine groups likely induce a layered crystal structure stabilized by van der Waals interactions, as observed in related methoxyphenyl crystals . Hydrogen bonding between the dione carbonyls and piperazine N-H groups may further stabilize the lattice.

Spectroscopic Signatures

  • IR Spectroscopy: Strong carbonyl stretches at ~1700 cm⁻¹ (cyclohexanedione) and ~1650 cm⁻¹ (acetyl group) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.3 ppm), methoxy singlet (δ 3.8 ppm), piperazine methylene (δ 2.5–3.5 ppm) .

    • ¹³C NMR: Ketone carbons (δ 205–210 ppm), acetyl carbonyl (δ 170 ppm) .

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